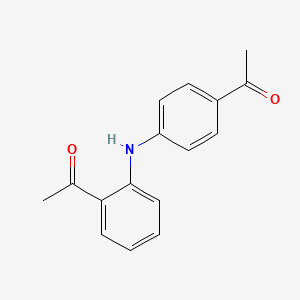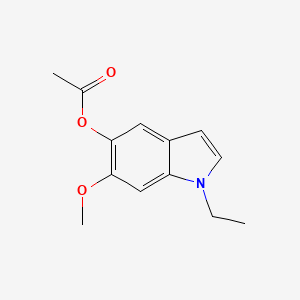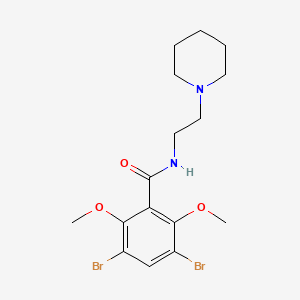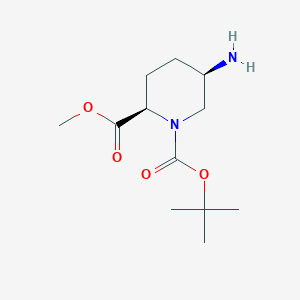
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a macrocyclic ring system with multiple heteroatoms, making it an interesting subject for research in coordination chemistry and molecular recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the macrocyclic ring through a cyclization reaction involving appropriate diols and diamines under controlled conditions. The purine moieties are then introduced via nucleophilic substitution reactions using chlorinated purine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine rings .
Scientific Research Applications
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its antiviral and anticancer properties due to the presence of purine analogs.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- involves its ability to form stable complexes with metal ions. The macrocyclic ring provides a suitable environment for metal coordination, which can influence various biochemical pathways. The purine moieties may interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: A simpler analog without the purine moieties.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with different ring size and heteroatom arrangement.
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- is unique due to the presence of both the macrocyclic ring and the purine analogs, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
| 149246-43-5 | |
Molecular Formula |
C22H28Cl2N10O3 |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |
InChI Key |
PIQAZKUPFNAWSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)

![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)



